molecular formula C5H8ClF4N B6276129 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2763776-70-9

1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No.: B6276129
CAS No.: 2763776-70-9
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of difluoromethyl and difluorocyclobutanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the cyclization of a suitable precursor to form the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via difluoromethylation reactions. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the difluoromethyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutane compounds.

Scientific Research Applications

1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving difluoromethylated compounds.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups can enhance the compound’s metabolic stability and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-3,3-difluorocyclobutan-1-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-3,3-difluorocyclopropan-1-amine: A smaller ring structure with similar functional groups.

    1-(Difluoromethyl)-3,3-difluorocyclobutan-1-ol: An alcohol derivative with similar difluoromethyl and cyclobutane features.

Uniqueness: 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its specific combination of difluoromethyl and cyclobutanamine groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2763776-70-9

Molecular Formula

C5H8ClF4N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.